molecular formula C26H22N4O3S2 B2864789 3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034515-39-2

3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2864789
CAS No.: 2034515-39-2
M. Wt: 502.61
InChI Key: BJMRMRCXQXPDAF-UHFFFAOYSA-N
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Description

3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxybenzyl group, and a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the quinazolinone core.

    Formation of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of acyl hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the intermediate compounds with thiol reagents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and methylthio groups, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones, and oxidized aromatic rings.

    Reduction Products: Reduced oxadiazole derivatives and hydrogenated quinazolinone cores.

    Substitution Products: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is investigated for its potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, share structural similarities.

    Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as 3-(4-methylphenyl)-1,2,4-oxadiazole, are structurally related.

    Thioether-Linked Compounds: Compounds with thioether linkages, such as 2-(methylthio)benzyl derivatives, exhibit similar chemical properties.

Uniqueness

What sets 3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one apart is its combination of these structural features into a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c1-32-22-10-6-3-7-18(22)15-30-25(31)20-8-4-5-9-21(20)27-26(30)35-16-23-28-24(29-33-23)17-11-13-19(34-2)14-12-17/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMRMRCXQXPDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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